5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
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Overview
Description
5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a phenyl group and a 2-methylpropoxymethyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-1,3-oxazolidin-2-one with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic or other therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a similar structure.
Uniqueness
5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinones
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
5-(2-methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c1-11(2)9-17-10-13-8-15(14(16)18-13)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
JJPFBADUTRKMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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